molecular formula C6H4F8O B6292066 (1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol CAS No. 7481-14-3

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol

Cat. No.: B6292066
CAS No.: 7481-14-3
M. Wt: 244.08 g/mol
InChI Key: HUONYCOHKSKXGH-UHFFFAOYSA-N
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Description

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol is a fluorinated alcohol compound. It is characterized by the presence of eight fluorine atoms attached to a cyclopentyl ring, with a methanol group attached to one of the carbon atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow reactor system to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (1,2,2,3,3,4,4,5-octafluorocyclopentyl)ketone or aldehyde.

    Reduction: Formation of (1,2,2,3,3,4,4,5-octafluorocyclopentane).

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Studied for its potential as a diagnostic agent in medical imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of (1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with similar properties but different structural configuration.

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with two hydroxyl groups, used in polymer synthesis.

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: A fluorinated methacrylate used in the production of fluorinated polymers.

Uniqueness

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol is unique due to its cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to linear fluorinated alcohols. This uniqueness makes it valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O/c7-2-3(8,1-15)5(11,12)6(13,14)4(2,9)10/h2,15H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUONYCOHKSKXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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